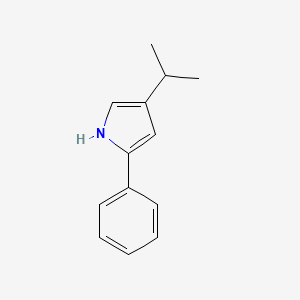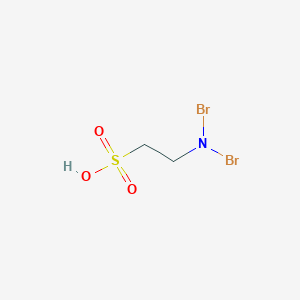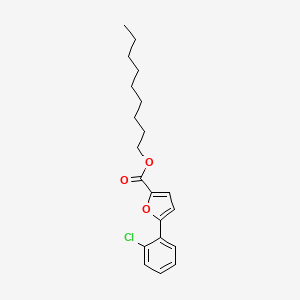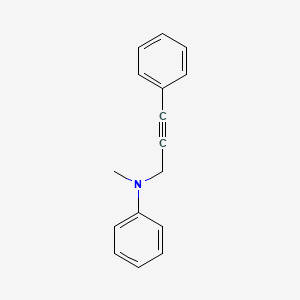
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine core with a methyl group and a 3-phenyl-2-propynyl substituent attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Benzenamine: One common method for synthesizing Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- involves the alkylation of benzenamine with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 3-phenyl-2-propynal with N-methylbenzenamine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the propynyl group can be replaced by other functional groups. Reagents like sodium azide or halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogens (chlorine, bromine).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- exerts its effects depends on its interaction with molecular targets. For instance, in catalytic applications, it may act as a ligand coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, N-methyl-N-phenyl-
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, N-ethyl-N-methyl-
Comparison:
- Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives.
- Benzenamine, N-methyl-N-phenyl- lacks the propynyl group, making it less reactive in certain substitution reactions.
- Benzenamine, N,N,3-trimethyl- has a different substitution pattern, affecting its steric and electronic properties.
- Benzenamine, N-ethyl-N-methyl- has an ethyl group instead of the propynyl group, leading to differences in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
168074-12-2 |
|---|---|
Molekularformel |
C16H15N |
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
N-methyl-N-(3-phenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,14H2,1H3 |
InChI-Schlüssel |
DCZUGPCXGKRVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)

![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

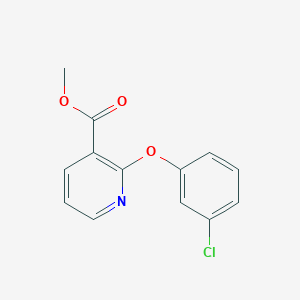
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
